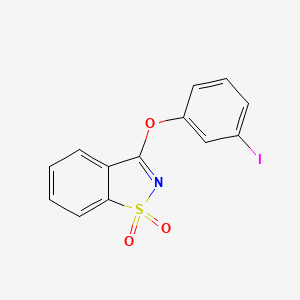
3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is a synthetic organic compound characterized by the presence of an iodophenoxy group attached to a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 3-iodophenol with a suitable leaving group on the benzothiazole ring, such as a halide or sulfonate ester, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially converting it to a less reactive form such as a hydrogen atom.
Substitution: The iodophenoxy group can participate in various substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the iodophenoxy group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to proteins and enzymes, potentially inhibiting their activity. The benzothiazole ring can interact with nucleic acids, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
3-Iodophenol: Shares the iodophenoxy group but lacks the benzothiazole ring.
Benzothiazole: Lacks the iodophenoxy group but shares the benzothiazole ring structure.
3-(4-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione: Similar structure but with the iodine atom in a different position on the phenoxy group.
Uniqueness
3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is unique due to the specific positioning of the iodophenoxy group, which can significantly influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications in various scientific fields, making it a valuable compound for research and development.
特性
分子式 |
C13H8INO3S |
|---|---|
分子量 |
385.18 g/mol |
IUPAC名 |
3-(3-iodophenoxy)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H8INO3S/c14-9-4-3-5-10(8-9)18-13-11-6-1-2-7-12(11)19(16,17)15-13/h1-8H |
InChIキー |
AQWVRFSOXWCZJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


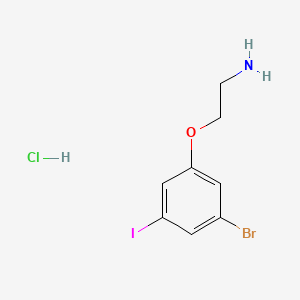
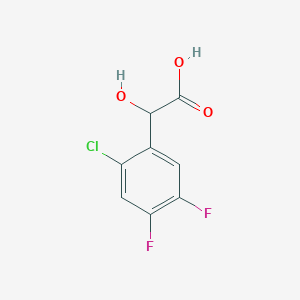
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

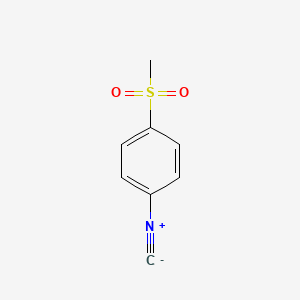
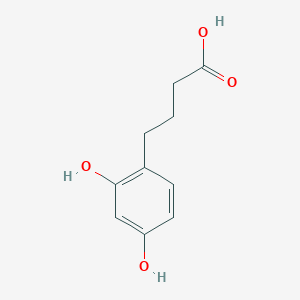
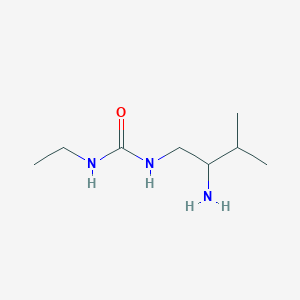

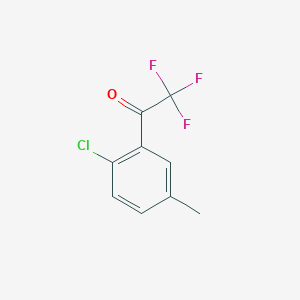
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)
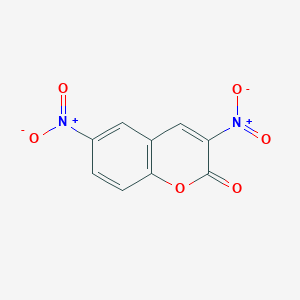
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
